![molecular formula C8H10O B13525921 Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)
Tricyclo[3.2.1.0,2,7]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.2.1.0,2,7]octan-3-one is a unique organic compound with the molecular formula C8H10O. It is characterized by its tricyclic structure, which includes a ketone functional group.
Preparation Methods
The synthesis of Tricyclo[3.2.1.0,2,7]octan-3-one typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the opening of a cyclopropane ring . This method allows for the efficient construction of the tricyclic framework. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Chemical Reactions Analysis
Tricyclo[3.2.1.0,2,7]octan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the ketone to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the ketone position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tricyclo[3.2.1.0,2,7]octan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a subject of study in biochemical pathways.
Industry: Used in the production of various chemical intermediates
Mechanism of Action
The mechanism by which Tricyclo[3.2.1.0,2,7]octan-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group plays a crucial role in these interactions, facilitating various biochemical reactions. The pathways involved are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Tricyclo[3.2.1.0,2,7]octan-3-one can be compared to other tricyclic compounds such as bicyclo[3.2.1]octane. While both share a similar core structure, this compound is unique due to the presence of the ketone group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- Bicyclo[3.2.1]octane
- Tricyclo[3.2.1.0,2,7]octane derivatives
This uniqueness makes Tricy
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,7]octan-3-one |
InChI |
InChI=1S/C8H10O/c9-7-3-4-1-5-6(2-4)8(5)7/h4-6,8H,1-3H2 |
InChI Key |
IYDIBEJLJRMFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


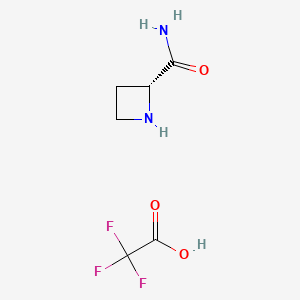
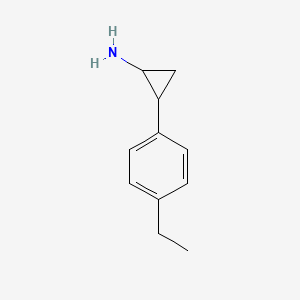
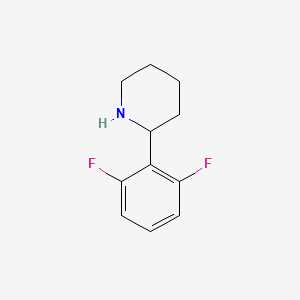
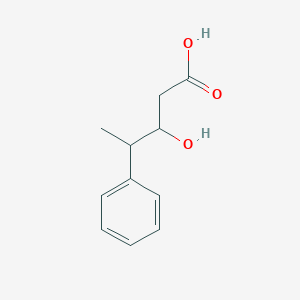
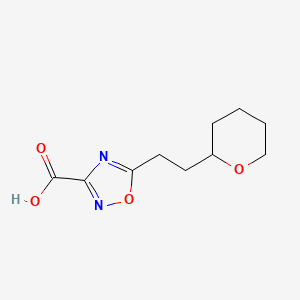
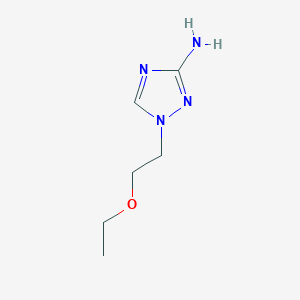
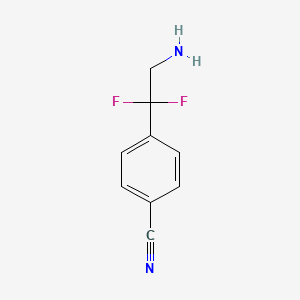
![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)

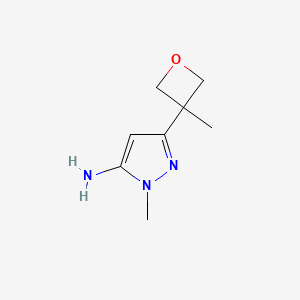
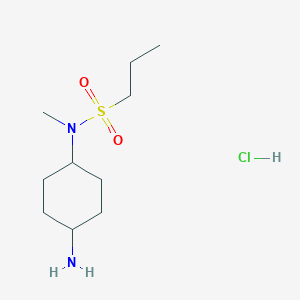
![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)


